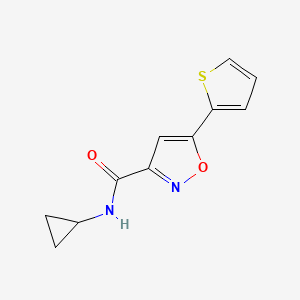
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
Overview
Description
N-cyclopropyl-5-thiophen-2-yl-3-isoxazolecarboxamide is a heteroarene and an aromatic amide.
Mechanism of Action
Target of Action
ISX-9 primarily targets neural stem cells (NSCs) and mesenchymal stem cells (MSCs) . It has been shown to act on the membrane receptor protein NGFR of bone marrow mesenchymal stem cells . These targets play crucial roles in neurogenesis and tissue repair.
Mode of Action
ISX-9 acts through a calcium-activated signaling pathway dependent on myocyte-enhancer factor 2 (MEF2)-dependent gene expression . It interacts with its targets, leading to upregulation of downstream signaling proteins ERK and TAU, downregulation of phosphorylation of β-catenin, and acceleration of β-catenin into the nucleus to further increase the expression of KGF .
Biochemical Pathways
ISX-9 affects the NGFR-ERK-TAU-β-Catenin signaling axis . This pathway is crucial for the differentiation of stem cells and the secretion of growth factors like KGF. The compound’s action on this pathway leads to enhanced paracrine function and anti-inflammatory effects of MSCs .
Result of Action
ISX-9 promotes the differentiation of adult neural stem cells and induces cardiomyogenic differentiation of Notch-activated epicardium-derived cells . It also enhances the expression of KGF in MSCs, leading to improved tissue repair . In an acute lung injury model, ISX-9 combined with MSCs treatments upgraded the expression of KGF in the lung, and enhanced the effect of MSCs in reducing inflammation and repairing lung damage .
Action Environment
The action of ISX-9 can be influenced by the microenvironment of the cells it targets. For instance, the microenvironment of inflammatory outbreaks significantly restricted the factors secreted from MSCs like keratinocyte growth factor (KGF) . .
Biochemical Analysis
Biochemical Properties
Isoxazole 9 has been found to interact with several biomolecules. It activates calcium influx through both voltage-gated calcium channels and NMDA receptors . It also increases the expression of NeuroD, a transcription factor that directs secretory differentiation in the gut .
Cellular Effects
Isoxazole 9 has shown significant effects on various types of cells and cellular processes. It has been reported to promote the differentiation of mature neural stem cells/precursor cells (NSPCs) into neurons . It also induces cardiomyogenic differentiation of Notch-activated epicardium-derived cells (NECs) .
Molecular Mechanism
The molecular mechanism of Isoxazole 9 involves its interaction with several signaling pathways. It activates the TGF-β induced epithelial-mesenchymal transition (EMT) pathway, as well as classical and non-classical Wnt signaling pathways at different stages of cardiac differentiation .
Dosage Effects in Animal Models
In animal models, Isoxazole 9 has been shown to cross the blood-brain barrier and increase neurogenesis in the hippocampus . Specific dosage effects, threshold effects, and potential toxic or adverse effects at high doses are not explicitly reported in the current literature.
Properties
IUPAC Name |
N-cyclopropyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYENTKHGMVKGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880071 | |
| Record name | Isoxazole 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832115-62-5 | |
| Record name | Isoxazole 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

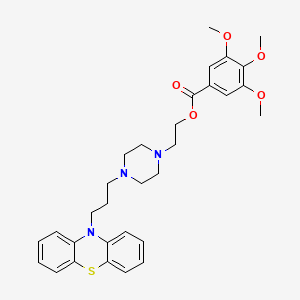

![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)
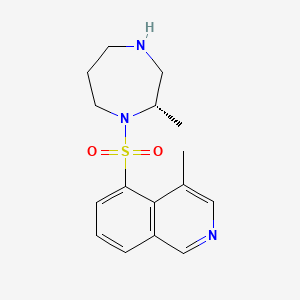
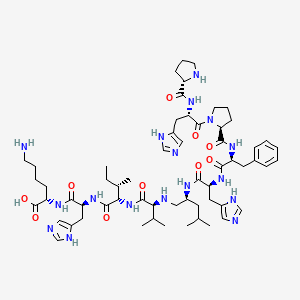
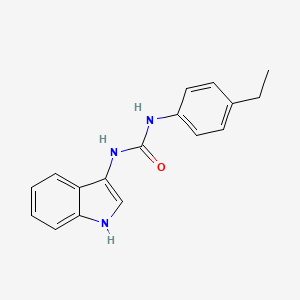
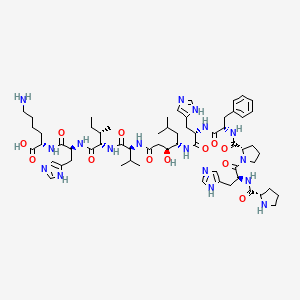
![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)
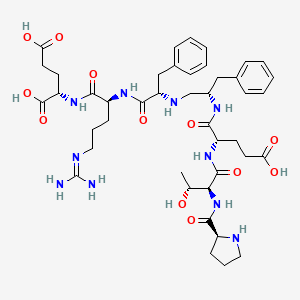
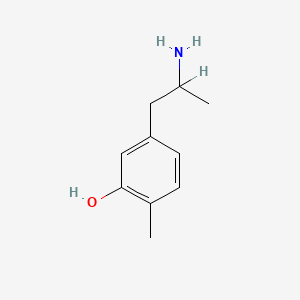
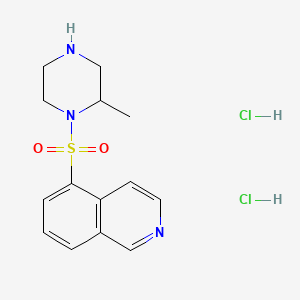
![5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride](/img/structure/B1672588.png)


